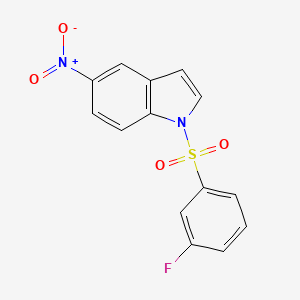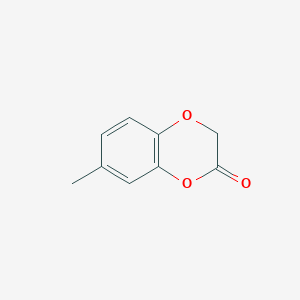![molecular formula C28H21NO3Si B14205942 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 819804-55-2](/img/structure/B14205942.png)
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and materials science due to their unique chemical properties. This particular compound features a triphenylsilyl group attached to the phenyl ring, which can influence its reactivity and applications.
准备方法
The synthesis of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
化学反应分析
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
作用机制
The mechanism of action of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The triphenylsilyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s reactivity and activity .
相似化合物的比较
Similar compounds to 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione include:
1-Phenyl-1H-pyrrole-2,5-dione: This compound lacks the triphenylsilyl group and has different reactivity and applications.
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: This compound has a methyl group instead of the triphenylsilyl group, leading to variations in its chemical properties.
N-Phenylmaleimide: This compound is structurally similar but lacks the pyrrole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the triphenylsilyl group and the pyrrole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
819804-55-2 |
|---|---|
分子式 |
C28H21NO3Si |
分子量 |
447.6 g/mol |
IUPAC 名称 |
1-(4-triphenylsilyloxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C28H21NO3Si/c30-27-20-21-28(31)29(27)22-16-18-23(19-17-22)32-33(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H |
InChI 键 |
HBSQUXFKTUAXFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
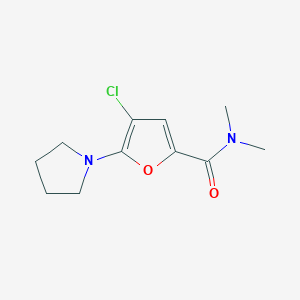
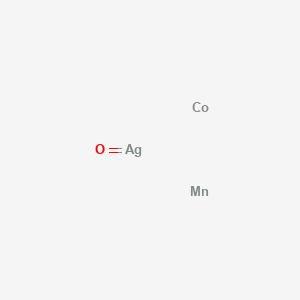

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
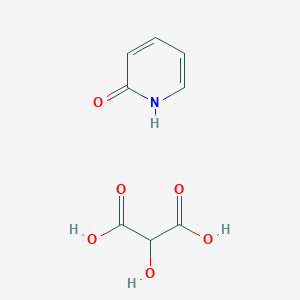
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
